N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a cyclopropyl group and a carboxamide moiety, along with a phenyl ring bearing two trifluoromethyl groups. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, the cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropylamine.
Introduction of the Carboxamide Group: The intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Attachment of the Phenyl Ring:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it could inhibit enzyme function by occupying the active site or alter receptor signaling by binding to allosteric sites. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
N-[3,5-Bis(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropylpyrimidine-4-carboxamide: Does not have the trifluoromethyl-substituted phenyl ring, potentially altering its chemical properties and applications.
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in the core structure, influencing their overall behavior in chemical reactions and biological systems.
Uniqueness: The combination of the cyclopropyl group, pyrimidine core, and 3,5-bis(trifluoromethyl)phenyl moiety makes this compound unique. This structural arrangement imparts specific chemical properties, such as increased stability and reactivity, and potential biological activities that distinguish it from other related compounds.
By understanding the synthesis, reactivity, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6N3O/c17-15(18,19)9-3-10(16(20,21)22)5-11(4-9)25-14(26)13-6-12(8-1-2-8)23-7-24-13/h3-8H,1-2H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPFIRBIFWLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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